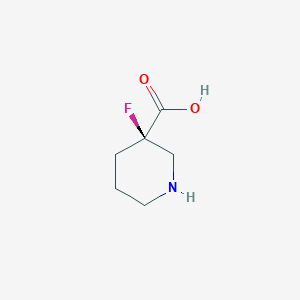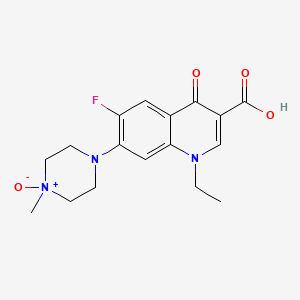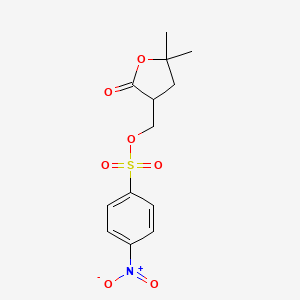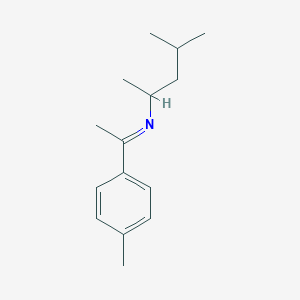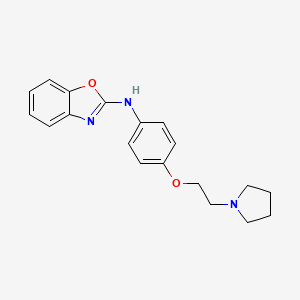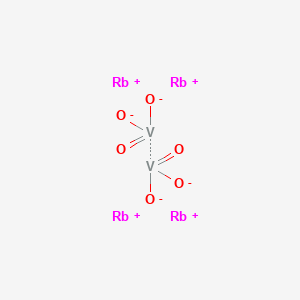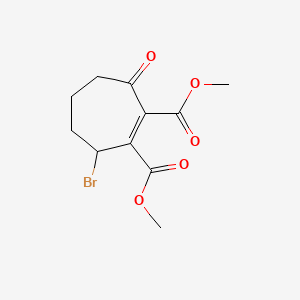
Ethyl 2-thioxocyclopentanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-thioxocyclopentanecarboxylate is an organic compound with the molecular formula C8H12O2S. It is a derivative of cyclopentanecarboxylate, where the oxygen atom in the carbonyl group is replaced by a sulfur atom, making it a thioester. This compound is of interest in organic synthesis and various chemical research applications due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 2-thioxocyclopentanecarboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl cyclopentanecarboxylate with a sulfurizing agent such as Lawesson’s reagent or phosphorus pentasulfide (P2S5). The reaction typically occurs under reflux conditions in an inert solvent like toluene or dichloromethane. The general reaction scheme is as follows:
[ \text{C8H12O3} + \text{P2S5} \rightarrow \text{C8H12O2S} + \text{by-products} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-thioxocyclopentanecarboxylate undergoes various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thioester can yield the corresponding alcohol or thiol, depending on the reducing agent used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioester group is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, alcohols, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, thiols
Substitution: Amides, esters, thioesters
Wissenschaftliche Forschungsanwendungen
Ethyl 2-thioxocyclopentanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
The mechanism of action of ethyl 2-thioxocyclopentanecarboxylate involves its interaction with molecular targets through its thioester group. The sulfur atom in the thioester can form strong bonds with metal ions or act as a nucleophile in biochemical reactions. This reactivity allows the compound to inhibit enzymes by binding to their active sites or modifying their structure.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-thioxocyclopentanecarboxylate can be compared with other similar compounds such as:
Ethyl 2-oxocyclopentanecarboxylate: The oxygen analog of the compound, which has different reactivity and applications.
Mthis compound: A similar thioester with a methyl group instead of an ethyl group, affecting its physical and chemical properties.
Ethyl 2-thioxocyclohexanecarboxylate: A compound with a six-membered ring, which may have different steric and electronic effects.
Eigenschaften
CAS-Nummer |
20628-12-0 |
|---|---|
Molekularformel |
C8H12O2S |
Molekulargewicht |
172.25 g/mol |
IUPAC-Name |
ethyl 2-sulfanylidenecyclopentane-1-carboxylate |
InChI |
InChI=1S/C8H12O2S/c1-2-10-8(9)6-4-3-5-7(6)11/h6H,2-5H2,1H3 |
InChI-Schlüssel |
MZUDKMRTKVDEOY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1CCCC1=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



